

comparative study of the bioavailability of different carbocysteine salt forms

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Compound of Interest

Compound Name: Carbocysteine

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A Comparative Analysis of the Bioavailability of Carbocysteine Salt Forms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioavailability of different salt forms of **carbocysteine**, a widely used mucolytic agent. The primary focus is on the lysine and sodium salts in comparison to the free acid form of **carbocysteine**. This document synthesizes available data to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of these active pharmaceutical ingredients.

Executive Summary

Carbocysteine is available in various formulations, including tablets, capsules, syrups, and granules. While the bioavailability of **carbocysteine** across these different dosage forms is generally considered to be equivalent, the salt form of the active ingredient can influence its physicochemical properties and, consequently, its absorption and bioavailability. This guide presents a review of existing data on the bioavailability of **carbocysteine** free acid, **carbocysteine** lysine salt, and **carbocysteine** sodium salt. Due to a lack of direct head-to-head comparative studies for all three forms, this guide collates data from various bioequivalence and pharmacokinetic studies to provide a comparative perspective.

In Vivo Bioavailability and Pharmacokinetics

Clinical studies have established the pharmacokinetic profile of **carbocysteine** and its lysine salt. **Carbocysteine** is rapidly absorbed after oral administration, with peak plasma concentrations generally observed within 2 to 3 hours. However, the absolute bioavailability of **carbocysteine** is low, reported to be less than 10%, which is attributed to significant first-pass metabolism.^[1]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for **carbocysteine** free acid and **carbocysteine** lysine salt, compiled from various clinical trials. It is important to note that these values are derived from different studies and are presented here for comparative purposes. A direct bioequivalence study comparing all three salt forms is not readily available in the published literature.

Salt Form	Dose	Cmax (µg/mL)	Tmax (hr)	AUC (µg·hr/mL)	Study Population	Reference
Carbocysteine (Free Acid)	750 mg	8.2	3.0	-	Healthy Volunteers	^[2]
Carbocysteine (Free Acid)	1000 mg	5.6 - 5.8	2.2 - 2.3	20.1 - 23.9	Healthy Chinese Male Volunteers	^[3]
Carbocysteine Lysine Salt	2700 mg	11.2	1.5 - 2.0	43.3	Healthy Volunteers	^[4]

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve.

One report suggests that a 2.7g dose of **carbocysteine** lysine salt provides the same systemic exposure (AUC) as a 750mg dose of **carbocysteine** free acid, indicating that the lysine salt is well-absorbed and that the lysine moiety is cleaved upon absorption to release the active **carbocysteine**.^[4] Information regarding the specific pharmacokinetic parameters of

carbocysteine sodium salt from direct comparative human studies is limited in the available literature. However, it is known to be rapidly and well-absorbed from the gastrointestinal tract. [5]

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the bioavailability of different **carbocysteine** salt forms.

In Vivo Bioavailability/Bioequivalence Study

A standard in vivo bioequivalence study for **carbocysteine** formulations typically follows a randomized, open-label, two-period, two-sequence, crossover design with a washout period between doses.[3]

Study Design:

- Subjects: Healthy adult male and female volunteers.
- Design: Randomized, two-way crossover.
- Treatment: Single oral dose of the test formulation (e.g., **carbocysteine** salt) and the reference formulation (e.g., **carbocysteine** free acid).
- Washout Period: A sufficient washout period, typically one week, is maintained between the two treatment periods to ensure complete elimination of the drug from the previous phase.[3]
- Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours post-dose). [6]
- Bioanalysis: Plasma concentrations of **carbocysteine** are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. [2][7][8][9][10]

Sample Preparation for LC-MS/MS Analysis:

- An aliquot of the plasma sample is mixed with an internal standard.

- Proteins are precipitated by adding a solvent like methanol.[10]
- The mixture is centrifuged, and the supernatant is collected.
- The supernatant is then analyzed by LC-MS/MS to quantify the concentration of **carbocysteine**.

In Vitro Dissolution Testing

Dissolution testing is a critical in vitro tool to predict the in vivo performance of a drug product. For poorly soluble drugs like **carbocysteine**, the use of biorelevant media is recommended to better simulate the conditions of the gastrointestinal tract.[11][12][13][14]

General Protocol (based on USP General Chapter <711> Dissolution):

- Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.[6][15]
- Dissolution Medium: Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) are recommended to mimic the in vivo environment.[16] The pH of the medium should be within the physiological range of 1.2 to 6.8.[15]
- Volume of Medium: Typically 900 mL.[15]
- Temperature: Maintained at $37 \pm 0.5^{\circ}\text{C}$.
- Paddle Speed: A suitable agitation speed, for example, 50 or 75 rpm.
- Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
- Analysis: The concentration of dissolved **carbocysteine** is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

In Vitro Permeability Assay (Caco-2 Cell Model)

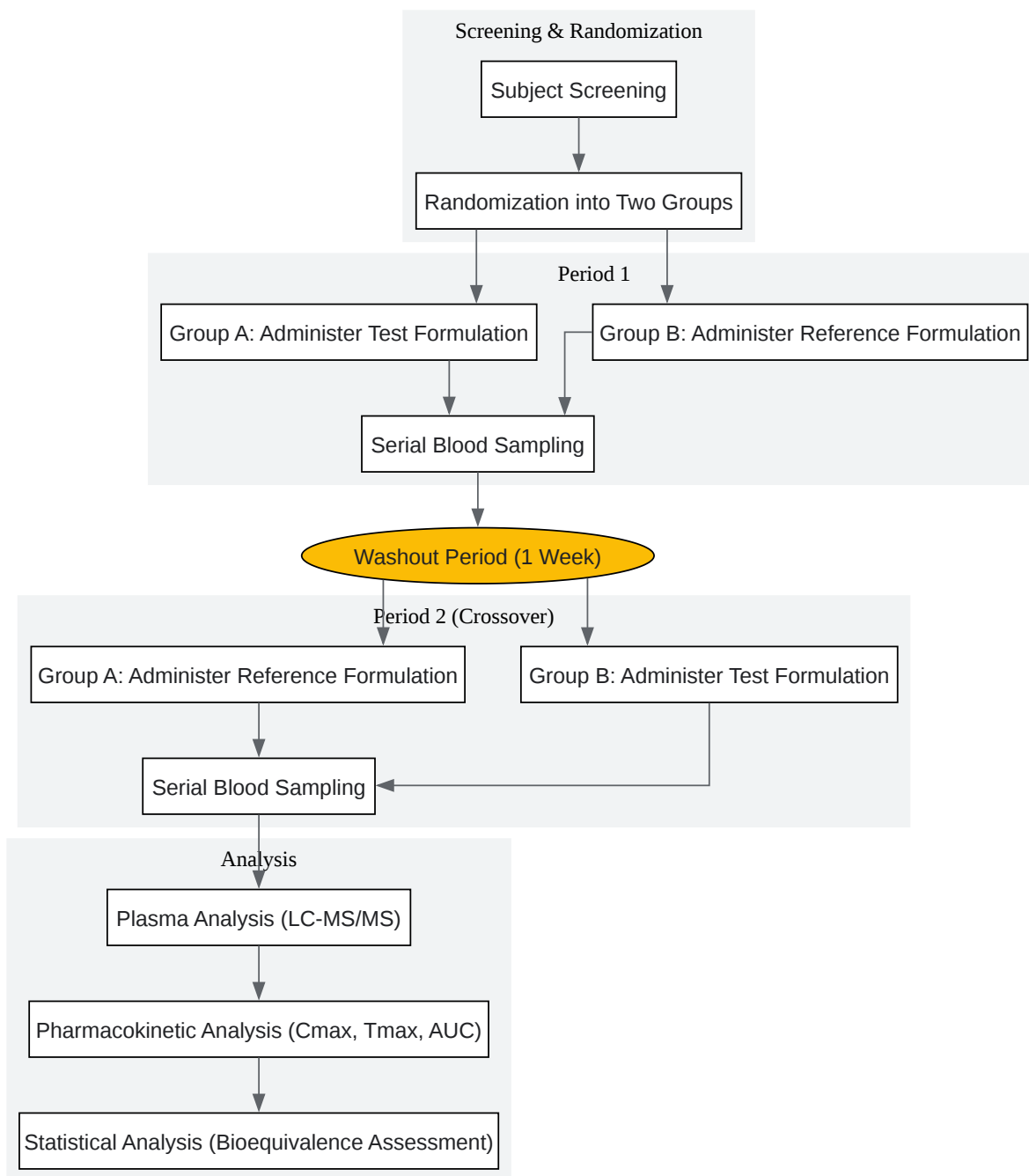
The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal drug absorption.[2]

Protocol Outline:

- Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to form a differentiated and polarized monolayer.
- Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
- Permeability Study:
 - The test compound (**carbocysteine** salt form) is added to the apical (donor) side of the monolayer.
 - Samples are collected from the basolateral (receiver) side at various time points.
 - The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
- Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of transport across the cell monolayer.

Visualizations

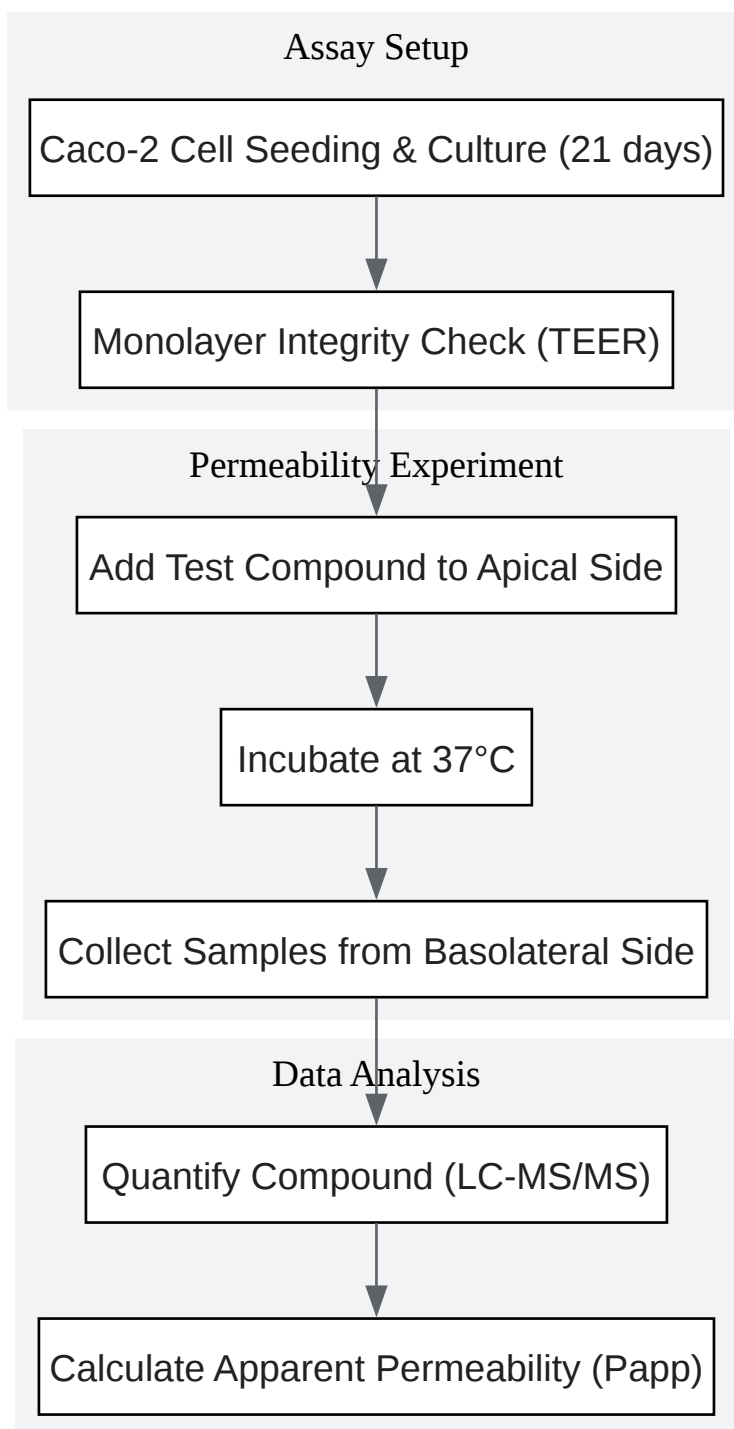
Experimental Workflow for In Vivo Bioequivalence Study



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Caption: Workflow of a typical in vivo bioequivalence study.

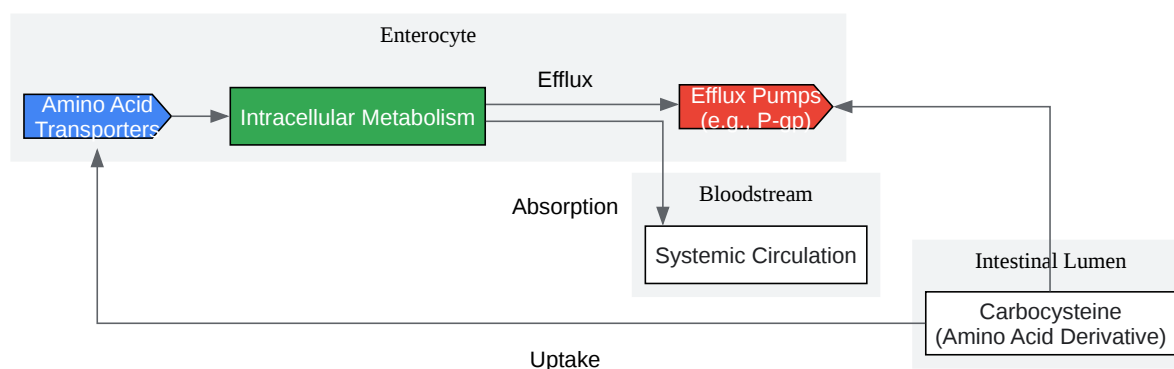
In Vitro Caco-2 Permeability Assay Workflow



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Caption: Workflow for an in vitro Caco-2 permeability assay.

Generalized Signaling Pathway for Intestinal Amino Acid and Derivative Absorption



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